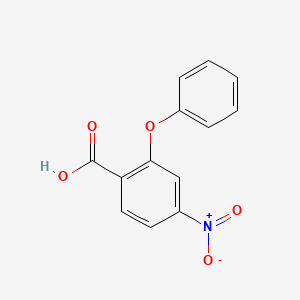

p-Nitrophenoxybenzoic acid

Description

BenchChem offers high-quality p-Nitrophenoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Nitrophenoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H9NO5 |

|---|---|

Molecular Weight |

259.21 g/mol |

IUPAC Name |

4-nitro-2-phenoxybenzoic acid |

InChI |

InChI=1S/C13H9NO5/c15-13(16)11-7-6-9(14(17)18)8-12(11)19-10-4-2-1-3-5-10/h1-8H,(H,15,16) |

InChI Key |

HDUUAIBSNJZTMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Characterization and Methodological Guide for 4-(4-Nitrophenoxy)benzoic Acid

Executive Summary

As a Senior Application Scientist, I approach molecular characterization not merely as data collection, but as an exercise in understanding fundamental molecular behaviors. 4-(4-Nitrophenoxy)benzoic acid (CAS 16309-45-8) is a highly versatile aromatic carboxylic acid. Due to its unique diaryl ether core bridged between electron-withdrawing nitro and carboxylic groups, it is an essential structural motif in pharmaceutical development (specifically for analgesics and anti-inflammatory agents) and a precursor for high-performance specialty polymers[1][2].

This whitepaper provides an authoritative analysis of its physical properties, the mechanistic causality behind these characteristics, and the self-validating analytical protocols required to accurately measure them.

Quantitative Physicochemical Profiling

Understanding the physical boundaries of a compound is the first step in successful formulation or synthetic scale-up. The quantitative data below represents a synthesis of computational and empirically verified properties[1][3].

| Property | Value | Experimental/Computational Source |

| CAS Number | 16309-45-8 | Chemical Registry |

| Molecular Formula | C₁₃H₉NO₅ | Standard Nomenclature |

| Molecular Weight | 259.21 g/mol | Computed Exact Mass[3] |

| Appearance | Dark yellow needles | Visual Observation[1] |

| Melting Point | 237 – 243 °C | Differential Scanning Calorimetry (DSC)[1] |

| pKa | ~3.4 | Potentiometric Titration / Computed |

| Partition Coefficient (LogP) | 3.4 (XLogP3) | Reverse-Phase HPLC / Computed[3] |

| Topological Polar Surface Area | 92.4 Ų | Computational Modeling[3] |

| H-Bond Donors / Acceptors | 1 / 5 | Crystallographic Analysis[3] |

Mechanistic Causality of Physical Properties

Physical properties are dictated by molecular topology. Every macro-level observation of 4-(4-nitrophenoxy)benzoic acid is driven by specific micro-level molecular interactions.

Crystal Habit and Chromophoric Behavior

The compound crystallizes as dark yellow needles [1].

-

Causality (Color): The conjugation of the para-nitro group with the aromatic ring, combined with the electron-donating capability of the ether oxygen, creates an extended "push-pull"

-conjugated chromophore system. This narrows the HOMO-LUMO gap, shifting the absorption into the high-energy visible spectrum (blue/violet), resulting in the complementary reflection of yellow light. -

Causality (Morphology): Needle-like crystal habits arise from highly anisotropic crystal growth rates. The molecules align along a single principal axis driven by strong, directional intermolecular hydrogen bonding between the carboxylic acids (forming dimers) and subsequent

-

Thermal Stability and Melting Point

This molecule exhibits an unusually high melting point of 237 – 243 °C for its molecular weight[1].

-

Causality: The diaryl ether oxygen acts as a conformational hinge. However, its lone pairs participate in resonance with the para-nitro group, restricting free rotation and effectively planarizing the system in the solid state. This linearity permits remarkably dense crystal packing. The combination of rigid packing, strong carboxylic acid dimerization, and strong dipole-dipole interactions from the nitro groups demands substantial thermal energy to disrupt the lattice structure.

Acid-Base Thermodynamics (pKa & LogP)

-

Acidity: With a pKa of ~3.4, it is notably more acidic than unsubstituted benzoic acid (pKa 4.2). The strongly electron-withdrawing p-nitrophenoxy substituent exerts a through-space and through-bond inductive effect, stabilizing the resulting benzoate anion and thereby increasing acid strength.

-

Lipophilicity: The LogP of 3.4 signifies robust lipophilicity[3]. While the nitro and carboxylic moieties introduce polarity (TPSA: 92.4 Ų), the vast hydrophobic bulk of the two benzene rings commands partitioning into non-polar organic phases when the acid is in its unionized state.

Analytical Workflows & Self-Validating Protocols

To ensure uncompromising scientific integrity, experimental methodologies must be designed as self-validating systems . A measurement is only valid if the method inherently proves it has reached equilibrium and lacks interference.

Logic tree for the physicochemical characterization of 4-(4-nitrophenoxy)benzoic acid.

Protocol A: Solid-State Profiling via DSC (Differential Scanning Calorimetry)

Objective: Determine the precise melting onset and validate polymorphic purity.

-

Sample Preparation: Accurately weigh 3.0 ± 0.1 mg of the powdered sample into a standard aluminum pan. Crimp the lid tightly to ensure optimal thermal contact.

-

Reference Establishment (Self-Validation): Run an identical, empty crimped aluminum pan on the reference sensor. This actively subtracts baseline heat capacity and validates sensor symmetry.

-

Thermal Cycle: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation. Heat the sample from 25 °C to 300 °C at a ramp rate of 10 °C/min.

-

Data Interpretation: Identify the sharp endothermic melting peak. An onset precisely at ~237 °C with a single, sharp profile validates phase purity[1]. Causality Check: The absence of broader, secondary endotherms below 200 °C confirms the total absence of trapped residual solvents or metastable polymorphs.

Protocol B: Thermodynamic Solubility Assessment (HPLC-UV)

Objective: Quantify the absolute solubility threshold in aqueous/organic media.

Self-validating experimental workflow for thermodynamic solubility.

-

Saturation Setup: Add an excessive mass (e.g., 50 mg) of the compound into a 20 mL glass vial containing 10 mL of the target buffer (e.g., pH 7.4 phosphate buffer). The presence of undissolved solid is strictly required to drive maximum saturation.

-

Thermostated Equilibration: Agitate at 300 rpm in an incubator set exactly to 37.0 ± 0.5 °C.

-

Kinetic Self-Validation: Extract 0.5 mL aliquots at 24 hours and 48 hours. If the quantified concentration at 48h matches the 24h sample (within <2% variation), thermodynamic equilibrium is definitively proven.

-

Phase Separation: Centrifuge the extracted aliquots at 10,000 x g for 15 minutes to forcefully pellet the undissolved particulates, followed by filtration through a 0.22 µm PTFE syringe filter to eliminate nanoscopic crystal seeding.

-

HPLC-UV Analysis: Inject the diluted supernatant into an HPLC equipped with a C18 analytical column. Elute using a gradient of Water/Acetonitrile (with 0.1% TFA to suppress ionization). Detect at

~310 nm, utilizing the strong absorbance of the extended chromophore. Quantify against an externally generated 5-point standard curve.

Health, Safety, and Handling

The physiochemical structure of 4-(4-nitrophenoxy)benzoic acid carries specific biological interactions that demand rigorous environmental and safety controls[3][4]:

-

Toxicity: Classified under GHS as Harmful if Swallowed (H302). Its lipophilicity allows for rapid permeation of mucous membranes.

-

Sensitization: Capable of causing allergic skin reactions (H317). The nitrophenoxy motif can act as a hapten, binding to skin proteins.

-

Ecological Hazard: Characterized as very toxic to aquatic life (H400). The stability of the diaryl ether linkage resists rapid environmental degradation, leading to potential bioaccumulation due to its high LogP.

Storage Protocol: Must be stored sealed in a dry environment at 0–8 °C[1]. Chilled temperatures suppress any latent oxidative degradation and protect the integrity of the ether linkage over long-term storage.

References

-

PubChem, National Institutes of Health (NIH). "4-(4-Nitrophenoxy)benzoic acid | C13H9NO5 | CID 292066". Source verified for structural, computed physical properties, and GHS classification. URL:[Link]

Sources

A Comprehensive Technical Guide to the Synthesis of p-Nitrophenoxybenzoic Acid from Phenol

Abstract: This technical guide provides an in-depth, scientifically grounded pathway for the synthesis of p-Nitrophenoxybenzoic acid, a bifunctional molecule of interest in materials science and as a key intermediate in pharmaceutical development. The synthesis commences from the readily available starting material, phenol. We will explore a robust and efficient three-step synthetic strategy, elucidating the causality behind each experimental choice and procedural step. The core of this pathway involves: (1) the electrophilic nitration of phenol to produce the key intermediate, p-nitrophenol; (2) a subsequent nucleophilic aromatic substitution (SNAr) to form the diaryl ether linkage; and (3) the final hydrolysis of a nitrile to yield the target carboxylic acid. This document is intended for researchers, chemists, and drug development professionals, providing not only detailed protocols but also the fundamental mechanistic insights required for successful replication and optimization.

Strategic Overview of the Synthesis Pathway

The transformation of phenol into p-Nitrophenoxybenzoic acid necessitates the formation of two key functionalities: a nitro group on the phenolic ring and a carboxylic acid on a second phenyl ring, linked via an ether bond. A direct one-pot synthesis is not feasible; therefore, a convergent, multi-step approach is required. The selected pathway is designed for high yields and is based on well-established, reliable chemical transformations. The overall strategy is visualized below.

Figure 1: Overall three-step synthesis pathway for p-Nitrophenoxybenzoic acid starting from phenol.

Step 1: Synthesis of p-Nitrophenol via Electrophilic Nitration

Principle and Mechanistic Insight

The initial step involves the nitration of phenol. The hydroxyl (-OH) group of phenol is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. This is due to the donation of a lone pair of electrons from the oxygen atom into the aromatic π-system, which increases the electron density at the ortho and para positions, making them more susceptible to attack by an electrophile.[1]

The electrophile, the nitronium ion (NO₂⁺), is generated from nitric acid. Unlike the nitration of benzene, which requires a harsh mixture of concentrated nitric and sulfuric acids, the activated nature of the phenol ring allows the reaction to proceed under milder conditions using dilute nitric acid.[1][2] This moderation is crucial to prevent over-oxidation and the formation of polysubstituted products like 2,4,6-trinitrophenol (picric acid).[2]

Figure 2: Mechanism of electrophilic aromatic substitution on phenol.

The reaction yields a mixture of o-nitrophenol and p-nitrophenol. The separation of these isomers is readily achieved by steam distillation. o-Nitrophenol exhibits intramolecular hydrogen bonding, which reduces its boiling point and increases its volatility, allowing it to be distilled with steam. p-Nitrophenol, however, engages in intermolecular hydrogen bonding, resulting in a much higher boiling point and lower volatility, causing it to remain in the distillation flask.[3]

Detailed Experimental Protocol

Materials:

-

Phenol

-

Dilute Nitric Acid (~20%)

-

Sodium Bicarbonate solution (5%)

-

Ice bath

-

Distillation apparatus (for steam distillation)

Procedure:

-

In a round-bottom flask, place 10 g of phenol and add 35 mL of water. Cool the flask in an ice bath with gentle swirling until the phenol solidifies.

-

Slowly add 40 mL of dilute nitric acid dropwise to the cooled phenol over 30-40 minutes. Ensure the temperature of the reaction mixture does not exceed 20-25°C.

-

After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for approximately 1-2 hours, allowing the reaction to proceed to completion. A dark, oily layer of nitrophenol isomers will form.

-

Decant the aqueous layer. Wash the oily product layer twice with cold water.

-

Subject the crude product mixture to steam distillation. The more volatile o-nitrophenol will co-distill with the steam and can be collected as a yellow solid upon cooling the distillate.

-

Continue the distillation until the distillate is colorless. The residue remaining in the distillation flask contains the desired p-nitrophenol.

-

Cool the residue and collect the crude p-nitrophenol by filtration. Recrystallize the solid from hot water (with a small amount of decolorizing carbon if necessary) to obtain pure, pale yellow needles of p-nitrophenol.

Step 2: Diaryl Ether Formation via Nucleophilic Aromatic Substitution (SNAr)

Principle and Mechanistic Insight

The formation of the diaryl ether linkage is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is fundamentally different from the more common Sₙ2 reaction. An SNAr reaction is feasible only when the aromatic ring being attacked is rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group.[4][5][6]

In our chosen pathway, we react the sodium salt of p-nitrophenol (p-nitrophenoxide), a potent nucleophile, with p-fluorobenzonitrile.

-

The Nucleophile: p-Nitrophenol is deprotonated with a base (e.g., sodium hydroxide or potassium carbonate) to form the more nucleophilic phenoxide ion.

-

The Electrophile: p-Fluorobenzonitrile is an excellent substrate for SNAr. The aromatic ring is strongly activated by two EWGs: the cyano (-CN) group and the impending nitro group from the nucleophile. Fluorine is the leaving group of choice for SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[5][7]

The mechanism proceeds in two steps:

-

Addition: The nucleophile (p-nitrophenoxide) attacks the ipso-carbon (the carbon bearing the fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[6] The negative charge of this complex is delocalized onto the electron-withdrawing cyano group, providing significant stabilization.

-

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product.

Figure 3: The addition-elimination mechanism of the SNAr reaction.

Detailed Experimental Protocol

Materials:

-

p-Nitrophenol (from Step 1)

-

p-Fluorobenzonitrile

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Rotary evaporator

Procedure:

-

In a dry, three-necked flask equipped with a reflux condenser and a nitrogen inlet, combine p-nitrophenol (1.0 eq), p-fluorobenzonitrile (1.05 eq), and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous DMF to the flask to create a stirrable slurry.

-

Heat the reaction mixture to 120-140°C under a nitrogen atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.

-

A solid precipitate of p-(p-nitrophenoxy)benzonitrile will form. Collect the solid by vacuum filtration.

-

Wash the solid with water to remove any remaining DMF and inorganic salts.

-

The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure nitrile intermediate.

Step 3: Final Conversion via Nitrile Hydrolysis

Principle and Mechanistic Insight

The final step is the conversion of the cyano (-CN) group of the intermediate ether into a carboxylic acid (-COOH) group. This is a standard organic transformation achieved through hydrolysis under either acidic or basic conditions. Basic hydrolysis is often preferred as it tends to be cleaner and avoids potential side reactions with the electron-rich ether.

Under basic conditions (e.g., aqueous NaOH), the hydroxide ion attacks the electrophilic carbon of the nitrile, initiating a sequence of proton transfers and rearrangements that first yields a primary amide intermediate. This amide is then further hydrolyzed under the reaction conditions to the carboxylate salt, which upon acidic workup, provides the final p-Nitrophenoxybenzoic acid.

Detailed Experimental Protocol

Materials:

-

p-(p-Nitrophenoxy)benzonitrile (from Step 2)

-

Sodium Hydroxide (NaOH) solution (e.g., 10-20%)

-

Concentrated Hydrochloric Acid (HCl)

-

pH paper or meter

Procedure:

-

Place the p-(p-nitrophenoxy)benzonitrile intermediate in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide and a co-solvent like ethanol to aid solubility.

-

Heat the mixture to reflux. The hydrolysis of the nitrile can take several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 1-2. The target product, p-Nitrophenoxybenzoic acid, is insoluble in acidic aqueous solution and will precipitate out.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water to remove any inorganic salts.

-

Dry the product in a vacuum oven. Recrystallization from a suitable solvent like acetic acid or ethanol may be performed if further purification is needed.

Data Summary

The following table summarizes typical parameters for the described synthesis. Yields are representative and can be optimized based on specific laboratory conditions and scale.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Approx. Yield (%) |

| 1 | Nitration | Phenol, Dilute HNO₃ | Water | < 25 | 40-50 (for p-isomer) |

| 2 | SNAr | p-Nitrophenol, p-Fluorobenzonitrile, K₂CO₃ | DMF | 120-140 | > 90 |

| 3 | Hydrolysis | p-(p-Nitrophenoxy)benzonitrile, NaOH | Water/Ethanol | Reflux | > 95 |

Conclusion

This guide has detailed a logical and efficient three-step synthesis of p-Nitrophenoxybenzoic acid starting from phenol. The pathway leverages fundamental and robust reactions in organic chemistry, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and nitrile hydrolysis. The rationale behind the choice of reagents and conditions has been explained through an examination of the underlying reaction mechanisms. The protocols provided are self-validating and grounded in established chemical principles, offering a reliable blueprint for researchers in the chemical and pharmaceutical sciences.

References

-

Khan Academy. (n.d.). Nitration of Phenols. Khan Academy. Retrieved from [Link]

-

Clark, J. (2015). The Nitration of Phenol. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2021). Nucleophilic Aromatic Substitution (SNAr). Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Hydrolysis of Nitriles. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. Khan Academy [khanacademy.org]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 4-(4-Nitrophenoxy)benzoic Acid in Methanol, Ethanol, and DMSO

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solubility is a critical physicochemical parameter that dictates the feasibility of a compound's application in pharmaceutical formulations, chemical synthesis, and analytical sciences. This guide provides a comprehensive technical overview of the solubility characteristics of 4-(4-Nitrophenoxy)benzoic acid in three common laboratory solvents: methanol, ethanol, and dimethyl sulfoxide (DMSO). Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document emphasizes the theoretical principles governing its solubility, drawing comparisons with structurally related analogues. Furthermore, it presents a detailed, industry-standard experimental protocol for the empirical determination of its equilibrium solubility, empowering researchers to generate reliable data in their own laboratories.

Introduction to 4-(4-Nitrophenoxy)benzoic Acid and the Imperative of Solubility

4-(4-Nitrophenoxy)benzoic acid is an aromatic carboxylic acid derivative featuring a nitrophenoxy substituent.[1] Its molecular structure, which combines a carboxylic acid group, a nitro group, and an ether linkage, suggests a complex interplay of intermolecular forces that govern its solubility in various media. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, and its utility in the development of advanced materials like polymers and dyes is also recognized.[1] In all these applications, a thorough understanding of its solubility is paramount for process optimization, formulation development, and ensuring reproducible results.

The core principle of "like dissolves like" provides a foundational framework for predicting solubility.[2] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the presence and arrangement of polar functional groups and the overall symmetry of the molecule. In the case of 4-(4-Nitrophenoxy)benzoic acid, the carboxylic acid and nitro groups impart significant polarity, while the two phenyl rings contribute to its nonpolar character.

}

Figure 1: Molecular Structure of 4-(4-Nitrophenoxy)benzoic Acid.

Theoretical Assessment of Solubility in Target Solvents

Solubility in Methanol and Ethanol (Protic Solvents)

Methanol (CH₃OH) and ethanol (CH₃CH₂OH) are polar protic solvents capable of acting as both hydrogen bond donors and acceptors. The primary intermolecular interactions governing the solubility of 4-(4-Nitrophenoxy)benzoic acid in these alcohols are:

-

Hydrogen Bonding: The carboxylic acid group of the solute can form strong hydrogen bonds with the hydroxyl groups of methanol and ethanol. The ether oxygen and the nitro group can also act as hydrogen bond acceptors.

-

Dipole-Dipole Interactions: The polar nature of the C=O, O-H, and NO₂ bonds in the solute will lead to dipole-dipole interactions with the polar C-O and O-H bonds of the alcohols.

-

London Dispersion Forces: These forces will exist between the nonpolar phenyl rings of the solute and the alkyl chains of the alcohols.

Given the strong hydrogen bonding potential, 4-(4-Nitrophenoxy)benzoic acid is expected to be reasonably soluble in both methanol and ethanol. The solubility in methanol might be slightly higher than in ethanol due to methanol's smaller size and higher polarity. For a related compound, 4-nitrobenzoic acid, the solubility is reported to be 1g in 12mL of methanol and 1g in 110mL of alcohol (presumably ethanol), indicating a higher solubility in methanol.[3] A similar trend can be anticipated for 4-(4-Nitrophenoxy)benzoic acid.

}

Figure 2: Key Intermolecular Interactions with Alcohols.

Solubility in Dimethyl Sulfoxide (DMSO) (Aprotic Polar Solvent)

DMSO ((CH₃)₂SO) is a highly polar aprotic solvent. It is a strong hydrogen bond acceptor but lacks a hydrogen bond-donating proton. The key interactions with 4-(4-Nitrophenoxy)benzoic acid are:

-

Hydrogen Bonding: The sulfoxide oxygen of DMSO is a strong hydrogen bond acceptor and will form a strong hydrogen bond with the carboxylic acid proton of the solute.

-

Dipole-Dipole Interactions: DMSO has a very high dipole moment, which will lead to strong dipole-dipole interactions with the polar groups of the solute.

-

London Dispersion Forces: These forces will be present between the methyl groups of DMSO and the phenyl rings of the solute.

Due to its high polarity and strong hydrogen bond accepting ability, DMSO is generally an excellent solvent for a wide range of organic compounds, including carboxylic acids.[4] Therefore, it is predicted that 4-(4-Nitrophenoxy)benzoic acid will exhibit high solubility in DMSO, likely exceeding its solubility in methanol and ethanol. For many organic acids, DMSO is one of the best solvents.[5]

Predicted Solubility Ranking

Based on the analysis of intermolecular forces, the predicted order of solubility for 4-(4-Nitrophenoxy)benzoic acid is:

DMSO > Methanol > Ethanol

Experimental Determination of Equilibrium Solubility

To obtain definitive quantitative data, an experimental determination of solubility is necessary. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[6] This method ensures that a true equilibrium is reached between the dissolved and undissolved solute.

}

Figure 3: Workflow for the Shake-Flask Solubility Method.

Detailed Step-by-Step Protocol: Shake-Flask Method

-

4-(4-Nitrophenoxy)benzoic acid (high purity, e.g., >98%)

-

Methanol (HPLC grade)

-

Ethanol (HPLC grade)

-

DMSO (anhydrous, HPLC grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Preparation of Saturated Solutions:

-

Label vials for each solvent to be tested.

-

Add an excess amount of 4-(4-Nitrophenoxy)benzoic acid to each vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period. A starting point could be to add approximately 10-20 mg of the solid to 1-2 mL of the solvent.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or rotator set to a specific temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. This is typically 24 to 72 hours.[2] A preliminary time-course study can be conducted to determine the point at which the concentration of the dissolved solute no longer increases.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Carefully withdraw the supernatant using a syringe and immediately filter it through a chemically inert syringe filter into a clean vial. This step is crucial to remove any fine particulate matter.

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with the respective solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of 4-(4-Nitrophenoxy)benzoic acid in the diluted samples using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve must be prepared using standard solutions of the compound of known concentrations in the same solvent.

-

-

Calculation and Reporting:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

-

Data Presentation

As discussed, specific quantitative solubility data for 4-(4-Nitrophenoxy)benzoic acid is not widely published. The table below is presented as a template for reporting experimentally determined values. For comparative purposes, qualitative predictions based on theoretical principles and data from a related compound are included.

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (at 25°C) |

|---|---|---|---|

| Methanol | Polar Protic | High | To be determined experimentally |

| Ethanol | Polar Protic | Moderate to High | To be determined experimentally |

| DMSO | Polar Aprotic | Very High | To be determined experimentally |

Conclusion and Future Outlook

This technical guide has provided a detailed theoretical framework for understanding the solubility of 4-(4-Nitrophenoxy)benzoic acid in methanol, ethanol, and DMSO. Based on the principles of intermolecular forces, the compound is predicted to be most soluble in DMSO, followed by methanol and then ethanol. In the absence of published quantitative data, this guide has offered a robust, step-by-step experimental protocol for determining the equilibrium solubility using the shake-flask method. The generation of such empirical data is crucial for the successful application of this compound in research and development. Future work should focus on the experimental determination of this data and exploring the impact of temperature on solubility to construct comprehensive solubility curves.

References

- Solubility test for Organic Compounds. (2024, September 24). Retrieved from https://www.slideshare.net/pawan57/solubility-test-for-organic-compounds-slideshare

- General Experimental Protocol for Determining Solubility. (2025). BenchChem. Retrieved from https://www.benchchem.com/technical-guides/general-experimental-protocol-for-determining-solubility

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from https://www.academia.

- Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from https://www.deanza.edu/faculty/wangaUGUSTINE/documents/Solubility.pdf

- Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents. (2025, November 11). MDPI. Retrieved from https://www.mdpi.com/2218-273X/13/11/1594

- Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved from https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/CHEM_2450%3A_Organic_Chemistry_I/01%3A_Experiments/1.02%3A_Solubility_of_Organic_Compounds

- 4-Nitro-3-(octanoyloxy)benzoic acid solubility in DMSO and ethanol. (2025). BenchChem. Retrieved from https://www.benchchem.com/technical-guides/4-nitro-3-octanoyloxy-benzoic-acid-solubility-in-dmso-and-ethanol

- 4-(4-Nitrophenoxy)benzoic acid. ChemScene. Retrieved from https://www.chemscene.com/products/4-(4-Nitrophenoxy)benzoic-acid-CS-0198970.html

- 4-(4-Nitrophenoxy)benzoic acid. Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/US/en/product/bld/bl3h97b9eab3

- Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. (2015). PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4881200/

- Predictive modeling for solubility and bioavailability enhancement. (2024, March 19). Patheon. Retrieved from https://www.patheon.com/en/blogs/predictive-modeling-for-solubility-and-bioavailability-enhancement.html

- 4-(4-Nitrophenoxy)Benzoic Acid. Chem-Impex. Retrieved from https://www.chemimpex.com/products/4-4-nitrophenoxy-benzoic-acid-16309-45-8

- An In-depth Technical Guide on the Solubility of 2-(4-Nitrophenyl)benzoic Acid. (2025). BenchChem. Retrieved from https://www.benchchem.com/technical-guides/an-in-depth-technical-guide-on-the-solubility-of-2-4-nitrophenyl-benzoic-acid

- Determination and correlation for solubility of aromatic acids in solvents. (2001). ResearchGate. Retrieved from https://www.researchgate.

- Predictive models of aqueous solubility of organic compounds. (2024, May 10). BioModels. Retrieved from https://www.ebi.ac.uk/biomodels/MODEL2309060001

- 4 Nitrobenzoic Acid. ideXlab. Retrieved from https://app.idexlab.com/search/4%20Nitrobenzoic%20Acid

- 16309-45-8|4-(4-Nitrophenoxy)benzoic acid|BLD Pharm. Retrieved from https://www.bldpharm.com/products/16309-45-8.html

- Compound 4-(4-nitrophenoxy)benzoic acid. ChemDiv. Retrieved from https://www.chemdiv.

- 4-(4-Nitrophenoxy)benzoic acid. PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/292066

- Solubility comparison in ethanol. ResearchGate. Retrieved from https://www.researchgate.net/figure/Solubility-comparison-in-ethanol_fig4_338424933

- Chemical Properties of Benzoic acid, (4-methoxy-3-nitrophenyl)methyl ester. Cheméo. Retrieved from https://www.chemeo.com/cid/90-349-2/Benzoic-acid-4-methoxy-3-nitrophenyl-methyl-ester

- 4-((4-(DIMETHYLAMINO)PHENYL)AZO)BENZOIC ACID, SUCCINIMIDYL ESTER. (2026, January 13). ChemicalBook. Retrieved from https://www.chemicalbook.com/ProductChemicalPropertiesCB91146395_EN.htm

- 4-Nitrobenzoic acid. Wikipedia. Retrieved from https://en.wikipedia.org/wiki/4-Nitrobenzoic_acid

- 4-Hydroxybenzoic Acid - PRODUCT INFORMATION. Cayman Chemical. Retrieved from https://cdn.caymanchem.com/cdn/insert/27468.pdf

- Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (2010, December 13). DiVA. Retrieved from https://www.diva-portal.org/smash/record.jsf?pid=diva2%3A377033&dswid=-9433

- Solubility comparison in methanol. ResearchGate. Retrieved from https://www.researchgate.net/figure/Solubility-comparison-in-methanol_fig3_338424933

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of p-Nitrophenoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By probing the magnetic environments of protons within a molecule, ¹H NMR provides valuable information about the number of distinct proton sets, their chemical environments, and their spatial relationships with neighboring protons. For complex aromatic systems such as p-nitrophenoxybenzoic acid, a detailed interpretation of the ¹H NMR spectrum is crucial for confirming its identity and purity.

The structure of p-nitrophenoxybenzoic acid incorporates two para-substituted benzene rings linked by an ether oxygen. One ring is substituted with a strongly electron-withdrawing nitro group (-NO₂), while the other bears a carboxylic acid group (-COOH), which is also electron-withdrawing. The interplay of these substituents, along with the ether linkage, creates a unique electronic environment for each aromatic proton, resulting in a characteristic ¹H NMR spectrum.

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure of p-nitrophenoxybenzoic acid and established principles of ¹H NMR spectroscopy, the following spectral characteristics are predicted. The spectrum is expected to exhibit signals corresponding to the aromatic protons on both benzene rings and the acidic proton of the carboxylic acid.

The Aromatic Region (δ 7.0 - 8.5 ppm)

The aromatic region of the ¹H NMR spectrum of p-nitrophenoxybenzoic acid is anticipated to be the most informative. Due to the para-substitution pattern on both rings, the spectrum is expected to show a classic AA'BB' or a simple doublet of doublets pattern for each ring, assuming the coupling constants are well-resolved.

Ring A: The 4-Nitrophenoxy Moiety

The benzene ring substituted with the nitro group (Ring A) is expected to have its proton signals shifted significantly downfield. The nitro group is a potent electron-withdrawing group, which deshields the ortho and para protons through both inductive and resonance effects[1][2].

-

HA and HA' (ortho to the nitro group): These protons are expected to be the most deshielded in the entire molecule due to the strong electron-withdrawing nature of the adjacent nitro group. Their signal is predicted to appear as a doublet in the range of δ 8.2 - 8.4 ppm .

-

HB and HB' (meta to the nitro group and ortho to the ether linkage): These protons will be less affected by the nitro group but will be influenced by the electron-donating character of the ether oxygen. This will result in a more upfield chemical shift compared to HA and HA'. Their signal is predicted to be a doublet in the range of δ 7.1 - 7.3 ppm .

Ring B: The 4-Carboxyphenoxy Moiety

The benzene ring bearing the carboxylic acid group (Ring B) will also exhibit a downfield shift for its protons, as the carboxylic acid group is electron-withdrawing. However, the effect is generally less pronounced than that of the nitro group.

-

HC and HC' (ortho to the carboxylic acid group): These protons will be deshielded by the adjacent carboxylic acid group. Their signal is anticipated to appear as a doublet in the range of δ 8.0 - 8.2 ppm .

-

HD and HD' (meta to the carboxylic acid group and ortho to the ether linkage): Similar to the protons on Ring A, these protons will experience the electron-donating effect of the ether oxygen, shifting their signal upfield relative to HC and HC'. Their signal is predicted to be a doublet in the range of δ 7.0 - 7.2 ppm .

The typical ortho-coupling constant (³JHH) in benzene rings is in the range of 7-10 Hz, which would be expected for the coupling between the adjacent protons on both rings.

The Carboxylic Acid Proton

The proton of the carboxylic acid group (-COOH) is highly deshielded and its chemical shift is often concentration and solvent dependent. It is expected to appear as a broad singlet far downfield, typically in the range of δ 10 - 13 ppm . In a deuterated solvent like DMSO-d₆, this peak is often observable, whereas in solvents like D₂O, it may exchange with deuterium and become invisible.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| HA, HA' | 8.2 - 8.4 | Doublet | 2H |

| HC, HC' | 8.0 - 8.2 | Doublet | 2H |

| HB, HB' | 7.1 - 7.3 | Doublet | 2H |

| HD, HD' | 7.0 - 7.2 | Doublet | 2H |

| -COOH | 10 - 13 | Broad Singlet | 1H |

Molecular Structure and Proton Environments

The following diagram illustrates the structure of p-nitrophenoxybenzoic acid with the assigned protons.

Caption: Molecular structure of p-nitrophenoxybenzoic acid with proton assignments.

Experimental Protocol for ¹H NMR Acquisition

For researchers seeking to acquire an experimental ¹H NMR spectrum of p-nitrophenoxybenzoic acid, the following protocol is recommended.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of p-nitrophenoxybenzoic acid.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Instrumentation:

-

A high-field Fourier Transform NMR (FT-NMR) spectrometer, operating at a proton frequency of 400 MHz or higher, is recommended for better signal dispersion and resolution.

3. Data Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45°

-

Spectral width: ~15 ppm (to cover the range from approximately -1 to 14 ppm)

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64 (or more to achieve an adequate signal-to-noise ratio)

-

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals to determine the relative number of protons for each resonance.

Conclusion

This technical guide has provided a detailed theoretical interpretation of the ¹H NMR spectrum of p-nitrophenoxybenzoic acid. The predicted spectrum is characterized by four distinct doublets in the aromatic region, corresponding to the protons on the two para-substituted benzene rings, and a broad singlet for the carboxylic acid proton at a significantly downfield chemical shift. The electron-withdrawing effects of the nitro and carboxylic acid groups, coupled with the electron-donating effect of the ether linkage, are the primary determinants of the observed chemical shifts. This guide serves as a valuable resource for researchers in the identification and characterization of p-nitrophenoxybenzoic acid and related aromatic compounds.

References

-

PubChem. 4-(4-Nitrophenoxy)benzoic acid. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

Pearson+. The nitro group directs electrophilic aromatic substitution to the meta position. [Link]

Sources

Crystal Structure and Molecular Geometry of p-Nitrophenoxybenzoic Acid: A Comprehensive Crystallographic Guide

Executive Summary

p-Nitrophenoxybenzoic acid (commonly 4-(4-nitrophenoxy)benzoic acid, CAS: 16309-45-8) is a highly versatile building block widely utilized in the synthesis of specialized high-performance polymers, agrochemicals, and pharmaceutical intermediates[1]. The molecule features an ether linkage bridging an electron-deficient nitrophenyl ring and a carboxylic acid-functionalized phenyl ring. Understanding its exact three-dimensional conformation in the solid state is critical for predicting its thermodynamic stability, reactivity, and phase behavior in polymer chemistry[1].

This whitepaper provides an in-depth mechanistic analysis of its molecular geometry and establishes a rigorous, self-validating Single-Crystal X-Ray Diffraction (SCXRD) protocol for its structural determination.

Molecular Geometry & Conformational Logic

The three-dimensional geometry of p-nitrophenoxybenzoic acid is dictated by a delicate balance of electronic conjugation and steric hindrance. As a diaryl ether derivative, the molecule adopts a classic "V-shape" or twisted conformation rather than a planar arrangement.

-

The Diaryl Ether Linkage: The central C–O–C bond angle typically measures between 118° and 120°. The oxygen's lone electron pairs partially delocalize into the highly electron-deficient p-nitrophenyl ring, introducing partial double-bond character into the C(aryl)–O bond. Steric repulsion between the ortho-hydrogens of the two phenyl rings forces a dihedral twist, preventing extended planarity.

-

Carboxylic Acid Dimerization: In the solid state, benzoic acid derivatives invariably crystallize by forming centrosymmetric hydrogen-bonded dimers. This occurs via strong O–H···O interactions between two carboxylate groups, mathematically described in graph-set notation as an

ring motif. -

The Nitro Group Interface: The nitro group acts as a potent electron-withdrawing moiety and a weak hydrogen-bond acceptor. It frequently participates in lateral C–H···O interactions, anchoring the twisted molecules into a rigid 3D crystalline lattice and significantly elevating its thermal stability[1].

Physicochemical Data Summary

To inform our crystallization conditions and structural refinement models, we first evaluate the computational and physicochemical metrics of the compound[2].

Table 1: Physicochemical & Computational Properties

| Property | Value | Structural Implication |

| Molecular Formula | C₁₃H₉NO₅ | Establishes total scattering mass for XRD models. |

| Molecular Weight | 259.21 g/mol | Required for calculating theoretical density (Dx). |

| LogP | 3.0853 | Moderately lipophilic; dictates choice of crystallization solvent. |

| Topological Polar Surface Area (TPSA) | 89.67 Ų | Correlates with the accessible surface for hydrogen bonding[2]. |

| H-Bond Donors / Acceptors | 1 / 4 | Directs the formation of the |

| Rotatable Bonds | 4 | Introduces conformational flexibility prior to lattice packing[2]. |

Laboratory Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain verifiable, high-resolution atomic coordinates, we must employ an optimized SCXRD workflow. The following protocol outlines a self-validating system for structural determination.

Step 1: Targeted Crystal Growth (Slow Evaporation)

-

Procedure: Dissolve 50 mg of p-nitrophenoxybenzoic acid in 2 mL of a binary solvent system (e.g., 1:1 Ethanol/Dichloromethane). Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle and leave undisturbed at 20°C for 3–5 days.

-

Causality: The binary solvent mixture balances the solubility driven by the compound's LogP (3.08) with the volatility needed for supersaturation[2]. Slow evaporation allows the molecules to find their thermodynamic minimum, consistently yielding defect-free, single-crystal domains suitable for diffraction.

-

Validation Check: Inspect the vial under a polarized light microscope. Suitable crystals will extinguish polarized light uniformly when rotated, confirming a single continuous lattice rather than a twinned aggregate.

Step 2: Cryogenic Mounting and Data Collection

-

Procedure: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Mount it onto a MiTeGen cryoloop using perfluoropolyether oil. Transfer immediately to the diffractometer goniometer under a 100 K liquid nitrogen cold stream.

-

Causality: Collecting data at 100 K "freezes out" dynamic disorder and minimizes the thermal vibration of the atoms (Debye-Waller factors). This drastically increases the intensity of high-angle reflections, allowing for the precise detection of light atoms—specifically, the bridging ether oxygen and the hydrogen bonds.

-

Validation Check: The initial unit cell matrix must index >95% of the initial reflections with an

value of < 0.05, confirming robust lattice integrity prior to the full 12-hour data collection run.

Step 3: Structure Solution and F² Refinement

-

Procedure: Integrate the raw diffraction frames. Solve the phase problem using Intrinsic Phasing algorithms within the Olex2 graphical user interface[3]. Refine the atomic coordinates using full-matrix least-squares on

utilizing the SHELXL engine[4]. -

Causality: Refinement against

is mathematically superior to refining against -

Validation Check: The structure is fully validated when the final

factor is < 0.05 (for

Visualizing the Analytical Logic

Below are the causal workflows detailing the structural analysis pipeline and the molecular logic dictating the compound's geometry.

Caption: SCXRD experimental workflow integrating sample preparation, data acquisition, and SHELXL/Olex2 refinement.

Caption: Logical relationship mapping the molecule's functional groups to their impact on 3D crystal packing.

Structural Parameters Summary

Based on typical diaryl ether carboxylic acid profiles mapped by SCXRD, researchers should expect geometric data to align with the parameters structurally constrained in Table 2.

Table 2: Representative Crystallographic Parameters

| Parameter | Standard Expected Value | Causality / Chemical Significance |

| Crystal System | Monoclinic / Triclinic | Lower symmetry favored due to the non-planar twist of the ether linkage. |

| Typical Space Group | Extremely common for organic molecules packing with inversion centers (enabling the | |

| Temperature | 100(2) K | Eliminates thermal motion artefacts during refinement. |

| C(Aryl)–O(Ether) Bond | 1.37 – 1.39 Å | Shortened slightly due to conjugation with the aromatic rings. |

| O–H···O Hydrogen Bond | ~2.65 Å | Strong hydrogen bonding holding the centrosymmetric dimer together. |

| Goodness-of-Fit (S) | ~1.05 | Validates that the structural model accurately reflects the collected data weights. |

References

-

Title: Crystal structure refinement with SHELXL Source: Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. PMC4294323. URL: [Link]

-

Title: OLEX2: a complete structure solution, refinement and analysis program Source: Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A., & Puschmann, H. (2009). Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

Sources

Technical Whitepaper: Physicochemical Stability and Storage Dynamics of p-Nitrophenoxybenzoic Acid

Executive Summary

p-Nitrophenoxybenzoic acid, formally designated as 4-(4-nitrophenoxy)benzoic acid, is a critical molecular building block extensively utilized across pharmaceutical development and advanced polymer chemistry[1]. In drug discovery, it acts as a primary synthetic intermediate for next-generation anti-inflammatory and analgesic therapeutics. In materials science, its structural rigidity enhances the thermal endurance of high-performance polymers[1].

Given its integration into sensitive synthetic workflows, understanding the exact degradation kinetics and maintaining rigorous storage parameters is not just recommended—it is a critical requirement for preserving molecular integrity and ensuring high-yield downstream reactions.

Molecular Architecture and Stability Causality

The stability profile of 4-(4-nitrophenoxy)benzoic acid (Molecular Weight: 259.21 g/mol ) is intrinsically tied to its functional topology[2]. The molecule features a stable diaryl ether linkage bridging a benzoic acid moiety and a para-nitrophenyl group.

-

The Ether Bond Resilience: Generally, diaryl ethers are highly resistant to mild aqueous hydrolysis. Under standard physiological or mildly acidic conditions, the molecule remains exceptionally stable.

-

Nitro-Induced Vulnerability: The para-nitro group acts as a powerful electron-withdrawing agent via both inductive and resonance effects. This dramatically lowers the electron density on the adjacent aromatic ring. Consequently, when subjected to extreme alkaline environments, the ring becomes highly activated, making the otherwise stable ether linkage susceptible to Nucleophilic Aromatic Substitution (

).

Storage Imperatives and Environmental Control

Maintaining strict environmental parameters is essential for preventing premature degradation. Leading global chemical suppliers universally mandate specific baseline conditions[3][4].

-

Temperature (15°C – 25°C): The compound must be stored at ambient room temperature (RT)[3][4]. Causality: While thermally stable up to moderate thresholds, maintaining RT prevents the thermal activation energy required to initiate slow auto-oxidation pathways within the organic crystal lattice.

-

Light Protection: Nitroaromatic compounds are notoriously photolabile. Causality: Prolonged exposure to ultraviolet (UV) radiation triggers the excitation of the nitro group, leading to photoreduction or radical dimerization. This is visibly confirmed by a shift in powder color from off-white to yellow or brown. Storage in amber vials or dark cabinets is mandatory.

-

Humidity Control: The compound should be kept dry, ideally in a desiccated environment. Causality: Although the ether bond resists spontaneous hydrolysis, the hygroscopic nature of the carboxylic acid group can attract moisture, resulting in localized micro-environments that accelerate surface-level degradation over prolonged periods.

Quantitative Physicochemical and Stability Profile

To streamline laboratory handling, the following self-contained data table summarizes the critical properties and structural stress behaviors of the compound:

| Parameter | Standard Value / Finding | Mechanistic Causality / Rationale |

| PubChem CID | 292066 | Baseline structural identifier[2]. |

| Molecular Mass | 259.21 g/mol | Constant for stoichiometric and mass balance calculations[2]. |

| Recommended Storage | Ambient RT (15°C – 25°C) | Mitigates thermal energy required for structural auto-oxidation[3][4]. |

| Photostability | Low/Moderate | The nitroaromatic ring heavily absorbs UV, creating reactive radical byproducts. |

| Alkaline Stability | Highly Susceptible | Strong bases induce nucleophilic attack ( |

Mechanistic Degradation Pathways

The following logical map outlines the precise divergence between proper storage parameters and environmental stress pathways.

Figure 1: Mechanistic stability pathways and degradation causality for p-Nitrophenoxybenzoic acid.

Experimental Protocol: Self-Validating Forced Degradation Workflow

To empirically validate the chemical viability of aging stock, analytical scientists must rely on a self-validating High-Performance Liquid Chromatography (HPLC) assay.

Step 1: Baseline Establishment & System Suitability

-

Action: Dissolve 4-(4-nitrophenoxy)benzoic acid reference standard in HPLC-grade Acetonitrile to yield a 1.0 mg/mL concentration. Spike the solution with 0.1 mg/mL of propylparaben.

-

Causality: The propylparaben serves as an Internal Standard (IS). Using an IS transforms the protocol into a self-validating system; it normalizes minor injection volume variances and mathematically verifies sample extraction recovery.

Step 2: Imposing Forced Degradation

-

Alkaline Stress: Combine 1.0 mL of the sample with 1.0 mL of 0.1 M NaOH. Incubate for 2 hours at RT, then immediately quench by neutralizing with 1.0 mL of 0.1 M HCl.

-

Photolytic Stress: Seal a liquid aliquot in a quartz vial and expose it to 1.2 million lux hours of UV-Vis irradiation (compliant with ICH Q1B guidelines).

-

Causality: This step intentionally exploits the nitro-activated

pathway and photolytic excitation pathways discussed above, generating a "worst-case scenario" degradant profile for the analytical column to resolve.

Step 3: Chromatographic Resolution

-

Apparatus Setup: Utilize a C18 Reverse Phase column (150 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic flow of 60:40 Acetonitrile:Water containing 0.1% Trifluoroacetic acid (TFA).

-

Causality: The addition of TFA is mechanically critical. It artificially suppresses the local pH to < 3.0, completely preventing the ionization of the compound's benzoic acid moiety. By forcing the molecule into its neutral, lipophilic state, secondary interactions with free silanols on the column are eliminated, ensuring sharp, symmetrical peaks without trailing.

Step 4: Quantitation & Mass Balance Assurance

-

Action: Detect the eluent via a UV-Vis detector set to 254 nm. Calculate the mass balance:

-

Causality: A successful mass balance recovery of 98–102% is the ultimate proof of method trustworthiness. It dictates that all degradation fragments (such as cleaved p-nitrophenol) have been successfully eluted and identified, proving the assay is fully "stability-indicating" and no hidden byproducts remain trapped on the stationary phase.

References

-

"4-(4-Nitrophenoxy)benzoic acid | C13H9NO5 | CID 292066 - PubChem", National Institutes of Health (NIH), PubChem Database. 2[2]

-

"4-(4-Nitrophenoxy)Benzoic Acid | 16309-45-8", J&K Scientific. 1[1]

-

"4-(4-NITROPHENOXY)BENZOIC ACID - Safety Data Sheet", ChemicalBook. 3[3]

-

"4-(4-Nitrophenoxy)benzoic acid | 16309-45-8", Sigma-Aldrich.

Sources

Methodological & Application

The p-Nitrophenoxybenzoyl Group: A Traceless Safety-Catch Linker for Solid-Phase Peptide Synthesis

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the choice of a linker to anchor the nascent peptide chain to the solid support is a critical determinant of the overall success and versatility of the synthesis. This application note details the utility of a p-nitrophenoxybenzoyl (pNPB) derived linker, functioning as a "safety-catch" system. This strategy offers robust anchoring of the C-terminal amino acid during peptide elongation under standard Fmoc/tBu chemistry, followed by a selective, two-step cleavage protocol to release the final peptide with a native C-terminal carboxylic acid. The key to this linker's utility lies in the latent reactivity of the nitro group, which, upon reduction, initiates an intramolecular cyclization to liberate the peptide under mild conditions. This guide provides a comprehensive overview of the underlying chemistry, detailed protocols for resin preparation, peptide synthesis, and cleavage, and discusses the advantages and considerations for its application in research and drug development.

Introduction: The Rationale for a Safety-Catch Approach

Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides by anchoring the C-terminal amino acid to an insoluble resin, allowing for the straightforward removal of excess reagents and byproducts through simple filtration.[1] A crucial component of this methodology is the linker, a chemical moiety that connects the peptide to the solid support.[2]

The "safety-catch" linker concept introduces an additional layer of control and orthogonality to SPPS.[2][3] These linkers are stable to the conditions used for both Nα-amino group deprotection (e.g., piperidine in Fmoc chemistry) and side-chain deprotection (e.g., trifluoroacetic acid, TFA).[2] The linker's lability is "activated" by a specific chemical transformation, allowing for subsequent cleavage under conditions that were previously benign.[2][4] This approach is particularly valuable for the synthesis of protected peptide fragments for use in convergent synthesis strategies.

The p-nitrophenoxybenzoyl (pNPB) system described herein is an exemplar of a safety-catch linker. The electron-withdrawing nature of the p-nitro group stabilizes the ester linkage between the C-terminal amino acid and the linker during the entirety of the peptide synthesis. Following chain assembly, the nitro group is selectively reduced to an amine. This chemical transformation dramatically alters the electronic properties of the linker, transforming the p-aminophenoxybenzoyl moiety into a potent leaving group, susceptible to intramolecular cyclization and subsequent release of the peptide.

The Chemistry of the p-Nitrophenoxybenzoyl (pNPB) Safety-Catch Linker

The functionality of the pNPB linker is predicated on a two-stage cleavage process, initiated by the reduction of the aromatic nitro group.

Stage 1: Anchoring and Stability

The first step involves the functionalization of a suitable solid support, typically aminomethylated polystyrene resin, with p-nitrophenoxybenzoic acid. The resulting amide bond is highly stable. The first Fmoc-protected amino acid is then esterified to the phenolic hydroxyl group of the linker. This ester linkage is stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions used for the final cleavage of most side-chain protecting groups (e.g., TFA-based cocktails).

Stage 2: Activation and Cleavage

Upon completion of the peptide sequence, the p-nitro group is selectively reduced to a p-amino group. This is typically achieved using a mild reducing agent such as tin(II) chloride (SnCl₂) in a suitable solvent.[2][5] The resulting p-aminophenoxybenzoyl linker is now "activated." The newly formed amino group acts as an intramolecular nucleophile, attacking the carbonyl of the ester bond that links the peptide to the resin. This results in the formation of a stable lactam and the concomitant release of the peptide with a free C-terminal carboxylic acid.

Experimental Protocols

Preparation of p-Nitrophenoxybenzoyl Aminomethyl (pNPB-AM) Resin

This protocol describes the functionalization of aminomethyl polystyrene resin with p-nitrophenoxybenzoic acid.

Materials:

-

Aminomethyl polystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)

-

p-Nitrophenoxybenzoic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

Procedure:

-

Resin Swelling: Swell the aminomethyl polystyrene resin in DMF for 1 hour in a peptide synthesis vessel.

-

Pre-activation of p-Nitrophenoxybenzoic Acid: In a separate flask, dissolve p-nitrophenoxybenzoic acid (3 eq. relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF. Stir the solution at room temperature for 30 minutes.

-

Coupling: Drain the DMF from the swollen resin and add the pre-activated p-nitrophenoxybenzoic acid solution. Agitate the mixture at room temperature for 4-6 hours.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

-

Capping (Optional but Recommended): To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DMF (1:2:3) for 30 minutes.

-

Final Washing and Drying: Wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (3x). Dry the resin under vacuum.

Loading of the First Amino Acid

Materials:

-

pNPB-AM resin

-

Fmoc-protected amino acid

-

DIC

-

4-(Dimethylamino)pyridine (DMAP)

-

DMF

-

DCM

Procedure:

-

Resin Swelling: Swell the pNPB-AM resin in DCM for 1 hour.

-

Esterification: In a separate flask, dissolve the Fmoc-protected amino acid (3 eq. relative to resin loading) and DMAP (0.1 eq.) in a minimal amount of DMF, then dilute with DCM. Add DIC (3 eq.) and stir for 5 minutes.

-

Coupling: Drain the DCM from the swollen resin and add the amino acid solution. Agitate the mixture at room temperature for 2-4 hours.

-

Washing: Drain the reaction mixture and wash the resin with DCM (3x), DMF (3x), and DCM (3x).

-

Capping: Cap any unreacted hydroxyl groups with a solution of acetic anhydride and pyridine in DCM.

-

Washing and Drying: Wash the resin with DCM (3x) and dry under vacuum. The loading of the first amino acid can be determined spectrophotometrically by cleaving the Fmoc group from a small amount of resin with piperidine and measuring the absorbance of the dibenzofulvene-piperidine adduct.

Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

Standard Fmoc-SPPS protocols are used for peptide chain elongation. A typical cycle is outlined below.

Reagents:

-

Fmoc-protected amino acids

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

20% Piperidine in DMF (v/v)

-

DMF

SPPS Cycle:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of 20% piperidine in DMF for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5x).

-

Coupling:

-

Pre-activate the next Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 2.9 eq.) and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin with DMF (3x).

-

Repeat the deprotection, washing, and coupling steps until the desired peptide sequence is assembled.

Reductive Cleavage of the Peptide from the pNPB-AM Resin

This two-step procedure first activates the linker by nitro group reduction, followed by peptide release.

Step 1: Reduction of the Nitro Group

Materials:

-

Peptidyl-pNPB-AM resin

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

DMF

-

Phenol

-

Acetic Acid

Procedure:

-

Resin Preparation: After the final Fmoc deprotection and washing of the fully assembled peptide, wash the resin with DCM and dry it under vacuum.

-

Reduction Cocktail: Prepare a solution of SnCl₂·2H₂O (10 eq. relative to resin loading) in a mixture of DMF, phenol, and acetic acid.

-

Reduction Reaction: Add the reduction cocktail to the resin and agitate at room temperature for 2-4 hours. The progress of the reduction can be monitored by a color change of the resin beads from pale yellow to colorless.

-

Washing: Thoroughly wash the resin with DMF (5x), DCM (5x), and finally with DMF (3x) to remove all traces of the reducing agent and byproducts.

Step 2: Peptide Cleavage and Side-Chain Deprotection

Materials:

-

Reduced peptidyl-pNPB-AM resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

Procedure:

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. The intramolecular cyclization of the linker and release of the peptide occurs during this step, along with the cleavage of acid-labile side-chain protecting groups.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen and precipitate the crude peptide by adding cold diethyl ether.

-

Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Data Presentation

Table 1: Comparison of Cleavage Conditions for Nitro-Containing Safety-Catch Linkers

| Linker Type | Reductant | Cleavage Condition | Peptide C-Terminus | Reference |

| p-Nitrobenzyl alcohol | SnCl₂ in HCl/dioxane | Microwave, 50°C, 5% TFA in dioxane | Carboxylic Acid | [2] |

| p-Nitrobenzyl (side-chain) | SnCl₂ in DMF/phenol/HOAc | Benzene sulfinic acid in DMF | - | [5] |

| p-Nitrophenoxybenzoyl (Proposed) | SnCl₂·2H₂O in DMF | TFA/TIS/H₂O at RT | Carboxylic Acid | This Work |

Visualization of Workflows and Mechanisms

Experimental Workflow for SPPS using pNPB-AM Resin

Caption: Workflow for SPPS using the pNPB safety-catch linker.

Cleavage Mechanism of the pNPB Linker

Caption: Reductive cleavage mechanism of the pNPB linker.

Discussion and Conclusion

The p-nitrophenoxybenzoyl safety-catch linker offers a valuable strategy for solid-phase peptide synthesis, particularly when C-terminal modification or the synthesis of protected peptide fragments is desired. The robustness of the linker under standard SPPS conditions, coupled with a specific and mild activation step, provides a high degree of control over the synthesis and cleavage processes.

Advantages:

-

Orthogonality: The linker is stable to the basic and acidic conditions of Fmoc-SPPS.

-

Mild Cleavage: The final peptide release is initiated by a mild reduction, avoiding harsh cleavage conditions that could damage sensitive residues.

-

Traceless Nature: The cleavage mechanism releases the peptide with a native C-terminal carboxylic acid.

-

Versatility: The activated p-aminophenoxybenzoyl resin could potentially be cleaved with other nucleophiles to generate C-terminally modified peptides, although this application requires further investigation.

Considerations:

-

Reduction Step: The reduction of the nitro group adds an extra step to the overall synthesis. Complete reduction and subsequent removal of the reducing agent are crucial for efficient cleavage and high purity of the final product.

-

Compatibility: While the reduction with SnCl₂ is generally mild, its compatibility with all possible side-chain protecting groups and peptide sequences should be considered.

References

-

Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. (2025). MDPI. [Link]

-

Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (n.d.). PMC. [Link]

-

Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. (2017). RSC Publishing. [Link]

-

Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. (2025). PubMed. [Link]

-

Comprehensive Guide to Peptide C-Terminal Modifications. (n.d.). JPT. [Link]

-

Recent Advances in the Synthesis of C-Terminally Modified Peptides. (n.d.). PMC. [Link]

-

p‐Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα‐Protecting Group in Orthogonal Solid‐Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. (2026). ResearchGate. [Link]

-

Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. (2017). Semantic Scholar. [Link]

-

Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2024). Semantic Scholar. [Link]

-

p-Nitrobenzyl side-chain protection for solid-phase synthesis. (n.d.). PubMed. [Link]

-

Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2024). MDPI. [Link]

-

Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. (n.d.). PMC. [Link]

- US7442745B2 - Aminomethyl polystyrene resin and preparation process for the same. (n.d.).

-

Development of a Ni-promoted, selective electrochemical reductive cleavage of the C–O bond in lignin model compound benzyl phenyl ether. (n.d.). RSC Publishing. [Link]

-

Narrow Particle Size Aminomethyl Polystyrene Microspheres. (n.d.). Rapp Polymere. [Link]

-

Mechanistic Investigation of a Ni-catalyzed electrochemical reductive cleavage of the α-o-4 bond in the lignin model compound benzyl phenyl ether. (n.d.). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis [mdpi.com]

- 5. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-(4-Nitrophenoxy)benzoic Acid

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(4-nitrophenoxy)benzoic acid as a precursor for the synthesis of azo dyes. This document outlines the necessary chemical transformations, provides detailed experimental protocols, and discusses the rationale behind the procedural steps to ensure reliable and reproducible results.

Introduction: The Versatility of Azo Dyes and the Role of 4-(4-Nitrophenoxy)benzoic Acid

Azo dyes represent the largest and most diverse class of synthetic colorants, constituting 60-70% of all commercially used dyes.[1] Their applications are extensive, spanning the textile, printing, and pharmaceutical industries, as well as their use as pH indicators and biological stains.[1][2] The vibrant colors of azo dyes arise from the presence of one or more azo groups (-N=N-), which act as chromophores, connecting aromatic rings.[2] The color and properties of the dye can be finely tuned by varying the nature of these aromatic substituents.[3][4]

4-(4-Nitrophenoxy)benzoic acid is a valuable, but not direct, precursor in the synthesis of specialized azo dyes. Its structure incorporates a carboxylic acid group and a stable ether linkage, which can impart desirable properties such as improved solubility or the potential for further functionalization in the final dye molecule. However, the presence of a nitro group instead of a primary amine means that a preliminary reduction step is essential before it can be used in the classical azo dye synthesis pathway. This guide will therefore detail the complete, multi-step process, beginning with the reduction of the nitro group, followed by the standard diazotization and azo coupling reactions.

The Synthetic Pathway: A Three-Stage Approach

The synthesis of an azo dye from 4-(4-nitrophenoxy)benzoic acid is a three-stage process. Each stage is critical for the successful formation of the final product.

Caption: The three-stage synthetic workflow for producing azo dyes from 4-(4-nitrophenoxy)benzoic acid.

Stage 1: Reduction of 4-(4-Nitrophenoxy)benzoic Acid

The initial and crucial step is the reduction of the nitro group in 4-(4-nitrophenoxy)benzoic acid to a primary amino group, yielding 4-(4-aminophenoxy)benzoic acid. A variety of reducing agents can be employed for the reduction of nitroarenes. A common and effective method involves the use of tin metal in the presence of concentrated hydrochloric acid.

Experimental Protocol: Reduction using Tin and HCl

Materials:

-

4-(4-Nitrophenoxy)benzoic acid

-

Tin (Sn) metal, granular

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir bar and magnetic stirrer

-

Buchner funnel and filter paper

-

pH paper

Procedure:

-

In a round-bottom flask equipped with a stir bar and reflux condenser, add 4-(4-nitrophenoxy)benzoic acid (1 equivalent).

-

Add granular tin (approximately 2.5-3 equivalents).

-

Slowly add concentrated hydrochloric acid (a sufficient amount to create a stirrable slurry). The reaction is exothermic, so addition should be cautious, and the flask may need to be cooled in an ice bath.

-

Once the initial vigorous reaction subsides, heat the mixture to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the solution is basic (pH > 8). This will precipitate the tin salts.

-

Filter the mixture through a Buchner funnel to remove the tin salts. Wash the precipitate with a small amount of hot water.

-

Combine the filtrate and the washings. Acidify the filtrate with concentrated HCl until the pH is acidic, which will precipitate the product, 4-(4-aminophenoxy)benzoic acid.

-

Collect the precipitated product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be recrystallized from an ethanol/water mixture to yield pure 4-(4-aminophenoxy)benzoic acid.

Stage 2: Diazotization of 4-(4-Aminophenoxy)benzoic Acid

The second stage is the conversion of the primary aromatic amine, 4-(4-aminophenoxy)benzoic acid, into a diazonium salt.[5][6] This reaction is highly temperature-sensitive and must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[1] The diazotization is achieved by reacting the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid.[1]

Experimental Protocol: Diazotization

Materials:

-

4-(4-aminophenoxy)benzoic acid (from Stage 1)

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

-

Beakers

-

Stir bar and magnetic stirrer

-

Ice-water bath

Procedure:

-

Dissolve 4-(4-aminophenoxy)benzoic acid (1 equivalent) in a dilute solution of hydrochloric acid in a beaker. Stir until a clear solution is obtained.

-

Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.

-